N-Cyclohexyl L-Z-isoleucinamide

Descripción general

Descripción

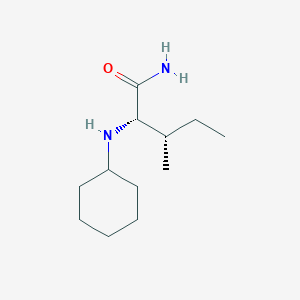

N-Cyclohexyl L-Z-isoleucinamide is a chiral compound with a specific stereochemistry It is an amide derivative that features a cyclohexylamino group and a methyl group attached to a pentanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl L-Z-isoleucinamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and a suitable precursor for the pentanamide backbone.

Formation of the Amide Bond: The key step in the synthesis is the formation of the amide bond. This can be achieved through various methods, including the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Stereoselective Synthesis: Ensuring the correct stereochemistry is crucial. This can be achieved through the use of chiral auxiliaries or catalysts that promote the formation of the desired (2S,3S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.

Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification Techniques: Employing advanced purification techniques like chromatography or crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclohexyl L-Z-isoleucinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amide group can participate in substitution reactions, where the cyclohexylamino group can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N-Cyclohexyl L-Z-isoleucinamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-Cyclohexyl L-Z-isoleucinamide involves its interaction with specific molecular targets. These may include:

Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.

Receptors: It may bind to specific receptors, modulating their activity and leading to physiological effects.

Pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-2-(Cyclohexylamino)-3-methylpentanamide: The enantiomer of the compound with opposite stereochemistry.

(2S,3S)-2-(Cyclohexylamino)-3-ethylpentanamide: A similar compound with an ethyl group instead of a methyl group.

(2S,3S)-2-(Cyclohexylamino)-3-methylhexanamide: A homologous compound with an extended carbon chain.

Uniqueness

N-Cyclohexyl L-Z-isoleucinamide is unique due to its specific stereochemistry and the presence of both a cyclohexylamino group and a methyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

N-Cyclohexyl L-Z-isoleucinamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and research findings, supported by data tables for clarity.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a cyclohexyl group attached to the nitrogen atom of the isoleucinamide structure. The specific stereochemistry and functional groups contribute to its biological activity.

- IUPAC Name : N-cyclohexyl-L-isoleucinamide

- Molecular Formula : C13H23N3O

- Molecular Weight : 237.34 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate pathways involved in:

- Cell Proliferation : By affecting signaling pathways related to cell cycle regulation.

- Apoptosis : Inducing programmed cell death in certain cancer cell lines.

- Inflammatory Responses : Modulating cytokine production and immune cell function.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study assessed its impact on HeLa cells, revealing the following results:

| Compound | Cell Line | Concentration (µM) | G2/M Arrest (%) | Polyploid Cells (%) |

|---|---|---|---|---|

| This compound | HeLa | 10 | 65 | 30 |

| Control | HeLa | - | - | - |

The above table demonstrates that treatment with this compound at 10 µM resulted in a 65% arrest in the G2/M phase after 24 hours, indicating a potent interference with cell division.

Case Studies and Research Findings

-

Cytotoxicity Assessment :

- In a controlled study, HeLa cells treated with this compound displayed significant G2/M phase arrest leading to increased polyploidization, suggesting its potential as an anticancer agent.

-

Structure-Activity Relationship (SAR) :

- Variations in the cyclohexyl substituent were explored, revealing that modifications enhanced cytotoxicity against specific cancer types. Compounds with larger or more polar substituents showed improved efficacy.

-

Molecular Docking Studies :

- Computational modeling indicated that this compound binds effectively to key proteins involved in cell cycle regulation, particularly those associated with tubulin dynamics.

Additional Biological Activities

Apart from its cytotoxic effects, preliminary data suggest that this compound may exhibit:

- Anti-inflammatory Properties : Potential modulation of cytokine release from macrophages.

- Neuroprotective Effects : In vitro studies hint at its ability to protect neuronal cells from oxidative stress.

Propiedades

IUPAC Name |

(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-9(2)11(12(13)15)14-10-7-5-4-6-8-10/h9-11,14H,3-8H2,1-2H3,(H2,13,15)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDSVFFAFDTJDL-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.